molecular formula C14H29NO2 B12565618 3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol CAS No. 185825-55-2

3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol

Cat. No.: B12565618
CAS No.: 185825-55-2
M. Wt: 243.39 g/mol
InChI Key: GFNDYBIVGRZUJY-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol is a chemical compound characterized by the presence of a pyrrolidine ring and two hydroxyl groups attached to an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol typically involves the construction of the pyrrolidine ring followed by the functionalization of the octane chain. One common method involves the reaction of 3,7-dimethyloctan-2,3-diol with pyrrolidine under specific conditions to form the desired compound . The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce different alcohol derivatives.

Scientific Research Applications

3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially modulating their activity. The hydroxyl groups may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyl-1-(pyrrolidin-1-yl)octane-2,3-diol: Characterized by the presence of a pyrrolidine ring and two hydroxyl groups.

    3,7-Dimethyl-1-(pyridin-3-yl)butan-2-one: Contains a pyridine ring and a ketone group.

    3,7-Dimethyl-1-(pyrrolidin-1-yl)butan-2-amine: Features a pyrrolidine ring and an amine group.

Uniqueness

This compound is unique due to the combination of its structural features, including the pyrrolidine ring and the two hydroxyl groups. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

CAS No.

185825-55-2

Molecular Formula

C14H29NO2

Molecular Weight

243.39 g/mol

IUPAC Name

3,7-dimethyl-1-pyrrolidin-1-yloctane-2,3-diol

InChI

InChI=1S/C14H29NO2/c1-12(2)7-6-8-14(3,17)13(16)11-15-9-4-5-10-15/h12-13,16-17H,4-11H2,1-3H3

InChI Key

GFNDYBIVGRZUJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)(C(CN1CCCC1)O)O

Origin of Product

United States

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